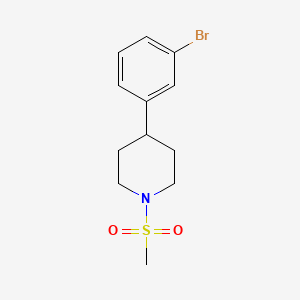
4-(3-Bromophenyl)-1-methylsulfonylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromphenyl)-1-methylsulfonylpiperidin ist eine chemische Verbindung, die zur Klasse der Piperidinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Bromphenylgruppe aus, die an den Piperidinring gebunden ist, zusammen mit einer Methylsulfonylgruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(3-Bromphenyl)-1-methylsulfonylpiperidin beinhaltet in der Regel mehrere Schritte. Eine übliche Methode ist die Suzuki-Miyaura-Kupplungsreaktion, eine weit verbreitete übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Diese Reaktion beinhaltet die Kupplung eines Arylhalogenids mit einer Organoboranverbindung in Gegenwart eines Palladiumkatalysators . Die Reaktionsbedingungen sind in der Regel mild und funktionellen Gruppen gegenüber tolerant, wodurch sie sich für die Synthese komplexer Moleküle eignet.
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-(3-Bromphenyl)-1-methylsulfonylpiperidin kann die großtechnische Anwendung der Suzuki-Miyaura-Kupplungsreaktion umfassen. Der Prozess kann durch Anpassung von Reaktionsparametern wie Temperatur, Lösungsmittel und Katalysatorkonzentration für höhere Ausbeuten und Reinheit optimiert werden. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(3-Bromphenyl)-1-methylsulfonylpiperidin durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom in der Bromphenylgruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, die den Oxidationszustand des Schwefelatoms in der Methylsulfonylgruppe verändern.
Kupplungsreaktionen: Wie bereits erwähnt, ist die Suzuki-Miyaura-Kupplung eine Schlüsselreaktion für die Synthese dieser Verbindung.
Häufige Reagenzien und Bedingungen
Palladiumkatalysatoren: werden in Kupplungsreaktionen eingesetzt.
Organoboranverbindungen: reagieren mit Arylhalogeniden in der Suzuki-Miyaura-Kupplung.
Oxidationsmittel: wie Wasserstoffperoxid für Oxidationsreaktionen.
Reduktionsmittel: wie Natriumborhydrid für Reduktionsreaktionen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von 4-(3-Bromphenyl)-1-methylsulfonylpiperidin ergeben, bei denen verschiedene funktionelle Gruppen das Bromatom ersetzen.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromphenyl)-1-methylsulfonylpiperidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: wird bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(3-Bromphenyl)-1-methylsulfonylpiperidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Zum Beispiel kann es bestimmte Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, was zu seinen antimikrobiellen Eigenschaften führt .
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenyl)-1-methylsulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
4-(3-Bromphenyl)-1-methylsulfonylpiperidin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- 3-(4-Bromphenyl)-5-(4-hydroxyphenyl)isoxazol
- (Z)-3-(3-bromphenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-on
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren funktionellen Gruppen und ihren gesamten chemischen Eigenschaften.
Eigenschaften
Molekularformel |
C12H16BrNO2S |
|---|---|
Molekulargewicht |
318.23 g/mol |
IUPAC-Name |
4-(3-bromophenyl)-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C12H16BrNO2S/c1-17(15,16)14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8H2,1H3 |
InChI-Schlüssel |
ITZCIQMAMQFPLT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC(CC1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


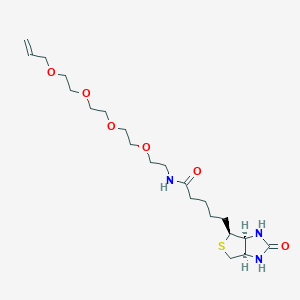
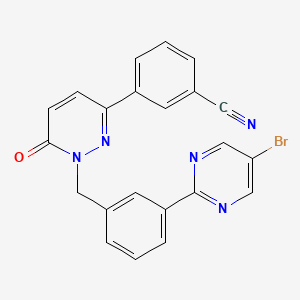
![Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate](/img/structure/B11829257.png)
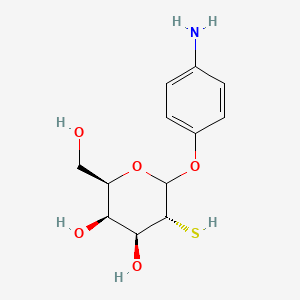
![8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11829268.png)
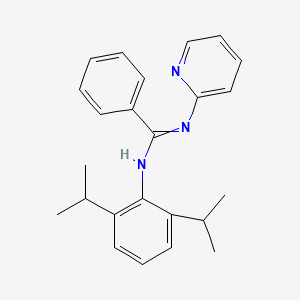
![benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B11829288.png)

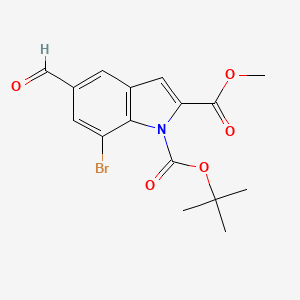
![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)
![Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)
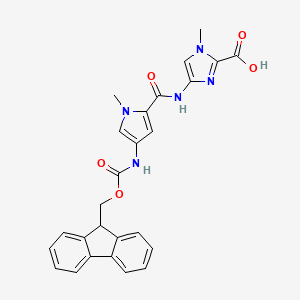
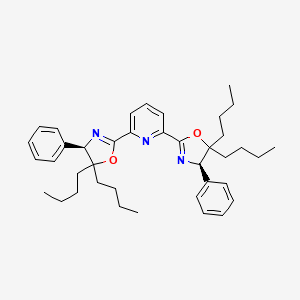
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)
